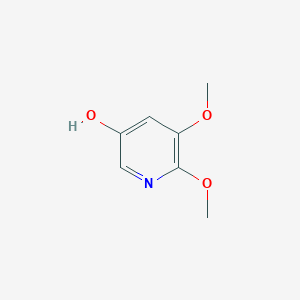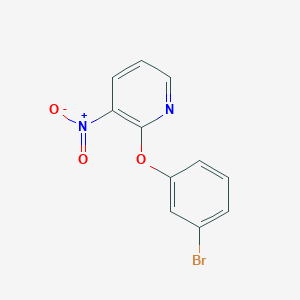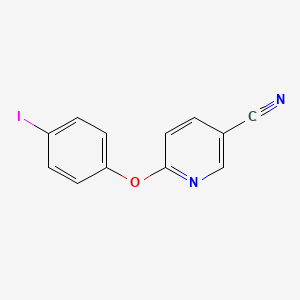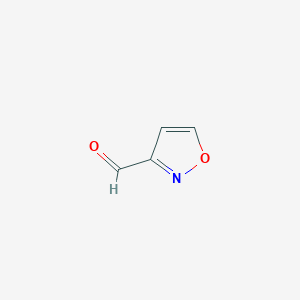
5,6-Dimethoxypyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxypyridin-3-ol is a chemical compound with the empirical formula C7H9NO3 and a molecular weight of 155.15 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Physical And Chemical Properties Analysis
5,6-Dimethoxypyridin-3-ol is a solid compound . The InChI key, which is a unique identifier for the compound, is COWBNHGISFUPHE-UHFFFAOYSA-N . Unfortunately, the search results did not provide more detailed physical and chemical properties.
Aplicaciones Científicas De Investigación
Metal Complexes and Biological Studies
The chemical interactions and biological applications of 5,6-Dimethoxypyridin-3-ol derivatives have been extensively studied. One significant application is in the formation of metal complexes with various metals like titanium(IV), tin(IV), and gallium(III), using 2,6-dimethoxypyridine-3-carboxylic acid as the ligand. These complexes have been tested for their cytotoxic activity against various tumor cell lines, showing notable cytotoxicity, especially in the tin(IV) and gallium(III) derivatives. These findings highlight the potential of these compounds in medicinal chemistry and drug development (Gómez‐Ruiz et al., 2011).
Fluorescent Labeling of DNA-Interacting Proteins
5,6-Dimethoxypyridin-3-ol derivatives have also been utilized in the development of oligodeoxynucleotides (ODNs) that modify primary amines to produce fluorescent compounds. These compounds show blue-shifted fluorescent emission and have been effectively used for the site-specific turn-on fluorescent labeling of DNA-interacting proteins, marking a significant stride in molecular biology and genetic research (Gatanaga et al., 2016).
Food Chemistry and Formation of Pyridin-3-ols
In food chemistry, the formation pathways of pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol, have been elucidated. These compounds form through ring expansion of certain precursors like 5-(hydroxymethy)furfural in the presence of ammonia-producing compounds. This research provides valuable insights into the chemical transformations occurring in foods during processing and storage (Hidalgo et al., 2020).
Antioxidant Properties
The study and synthesis of derivatives of 5,6-Dimethoxypyridin-3-ol, particularly in the form of 6-substituted-2,4-dimethyl-3-pyridinols, have revealed promising antioxidant properties. These studies include the development of synthetic strategies and the examination of their reactivity towards peroxyl radicals, highlighting their potential as powerful antioxidants (Wijtmans et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
5,6-dimethoxypyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-3-5(9)4-8-7(6)11-2/h3-4,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWBNHGISFUPHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312283 |
Source


|
| Record name | 5,6-Dimethoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxypyridin-3-ol | |
CAS RN |
1186310-85-9 |
Source


|
| Record name | 5,6-Dimethoxy-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)






![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)